Diethyl [difluoro(trimethylsilyl)methyl]phosphonate
Description
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate (Me₃SiCF₂P(O)(OEt)₂) is a fluorinated organophosphorus compound featuring a unique combination of a difluoromethyl group, a trimethylsilyl (TMS) substituent, and a phosphonate ester moiety. This structure confers distinct reactivity, making it a versatile reagent in synthetic organic chemistry. Key applications include:
- Enantioselective Difluoromethylation: Used as a latent pronucleophile in kinetic resolutions to access enantiomerically enriched products, albeit with moderate yields (30–60%) .
- Nucleophilic Difluoromethylenation: Mediated by 18-crown-6 ether/KOAc, it enables the synthesis of β-hydroxy-α,α-difluorophosphonates from ketones, yielding medicinally relevant scaffolds .
- Stereoselective Synthesis: Applied in the preparation of 1-C-diethylphosphono(difluoromethyl) iminosugars, which mimic glycosyl phosphates .
The compound is commercially available with ≥85% purity, facilitating its use in laboratories without extensive purification .
Properties
IUPAC Name |
[diethoxyphosphoryl(difluoro)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19F2O3PSi/c1-6-12-14(11,13-7-2)8(9,10)15(3,4)5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYUSSHVQGGCCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(F)(F)[Si](C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19F2O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402997 | |
| Record name | AG-H-21096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80077-72-1 | |
| Record name | AG-H-21096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate typically involves the reaction of trimethylsilyl and diethyl phosphonate with difluoromethyl magnesium . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, particularly with allylic fluorides, to form difluoromethylated products.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under various conditions makes it a versatile reagent in organic synthesis.
Common reagents and conditions used in these reactions include Lewis base catalysts, such as cinchona alkaloids, and inert atmospheres to prevent unwanted side reactions . Major products formed from these reactions often include difluoromethylated phosphonates and other organophosphorus compounds.
Scientific Research Applications
Chemical Properties and Structure
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate features a unique structure characterized by a phosphonate functional group, a difluoromethyl group, and a trimethylsilyl group. This configuration enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Organic Synthesis
Reagent for Difluoromethylation : The compound is widely used as a reagent to introduce difluoromethyl groups into organic molecules. This modification can significantly enhance the biological activity and stability of pharmaceuticals. For example, it has been utilized in nucleophilic substitution reactions to create difluoromethylated products .
Synthesis of Phosphonates : It serves as a precursor for synthesizing various phosphonate derivatives, which are important in drug discovery and development. The ability to modify biological targets effectively makes this compound crucial in medicinal chemistry .
Biochemical Applications
Enzyme Interactions : this compound acts as a phosphonate donor, participating in enzyme-catalyzed reactions. It has been shown to influence the activity of enzymes such as phosphatases and kinases, which are vital for cellular signaling and metabolic processes .
Cellular Effects : The compound can modulate cellular processes by interacting with transcription factors and influencing gene expression. Its potential to act as an inhibitor or substrate for key enzymes highlights its importance in biochemical research .
Material Science
Synthesis of Novel Materials : In material science, this compound is employed in the development of fluorinated polymers and surfactants. The unique properties imparted by the difluoromethyl and trimethylsilyl groups contribute to the performance of these materials.
NMR Spectroscopy
This compound is utilized as a chemical shift standard and pH indicator in nuclear magnetic resonance (NMR) spectroscopy. Its ability to assess near-neutral pH levels in biological samples makes it invaluable for studying complex biofluids .
Case Study 1: Microwave-Assisted Synthesis
A study investigated the microwave-assisted synthesis of phosphonic acids using this compound as a reagent. The results demonstrated that microwave irradiation significantly reduced reaction times compared to conventional heating methods, enhancing yields of desired products .
Case Study 2: Antiviral Activity
Research exploring derivatives of this compound revealed promising antiviral activity against specific pathogens. The incorporation of fluorine atoms was found to enhance metabolic stability and bioavailability, indicating potential for drug development .
Mechanism of Action
The mechanism by which Diethyl [difluoro(trimethylsilyl)methyl]phosphonate exerts its effects involves its role as a nucleophile in various chemical reactions. The difluoromethyl group, attached to the phosphorus atom, is highly reactive and can participate in nucleophilic substitution reactions. The trimethylsilyl group enhances the stability of the compound, allowing it to be used under a wide range of conditions . Molecular targets and pathways involved in its reactions include the formation of carbon-phosphorus bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Aryl/Heteroaryl Difluoromethylphosphonates
Examples : Aryl(difluoromethyl)phosphonates (ArCF₂PO(OEt)₂) .
- Synthesis : Copper- or palladium-catalyzed cross-coupling of TMSCF₂PO(OEt)₂ with aryl iodides or boronic acids under mild conditions (60°C, THF) .
- Reactivity : The aryl/heteroaryl substituents enhance conjugation, reducing electrophilicity compared to the silyl-containing analog.
- Applications : Serve as phosphate mimics in drug discovery due to their metabolic stability .
Comparison :
Non-Silylated Difluoromethylphosphonates
Examples : Diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂) .
- Synthesis : Prepared via cuprate reactions with allyl bromide, followed by metathesis and hydrogenation .
- Reactivity : The absence of the TMS group simplifies handling but reduces nucleophilicity. Bromine allows further functionalization (e.g., cross-coupling).
- Applications : Intermediate for α,α-difluoro phosphonate analogs in bioactive molecules .
Comparison :
Biological Activity
Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is a member of the difluoromethylene phosphonate family, which are recognized for their significant biological activity. These compounds serve as non-hydrolyzable bioisosteres of phosphates and have been identified as effective inhibitors of various enzymes that utilize phosphates, making them valuable tools in biochemical research.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a difluoromethyl group that enhances its reactivity and biological interactions. The presence of the trimethylsilyl group contributes to its stability and solubility in organic solvents.
Enzyme Inhibition
Research indicates that difluoromethylene phosphonates, including this compound, exhibit a broad spectrum of biological activities due to their ability to inhibit key enzymes involved in metabolic pathways. For instance, they have been shown to inhibit enzymes that utilize the methylerythritol phosphate (MEP) pathway, which is crucial for the biosynthesis of isoprenoids in various pathogens such as Plasmodium falciparum and Mycobacterium tuberculosis .
The inhibition mechanism often involves the competitive binding of these phosphonates to enzyme active sites, mimicking natural substrates. The fluorine atoms in the difluoromethylene moiety enhance binding affinity through specific interactions with amino acid residues within the active site, potentially forming hydrogen bonds that stabilize the enzyme-inhibitor complex .
Case Studies and Experimental Findings
- Inhibition of IspD : A study evaluated the inhibitory effects of phosphonyl analogs on IspD, an enzyme in the MEP pathway. This compound demonstrated potent inhibitory activity, with kinetic analyses revealing a competitive inhibition pattern against E. coli IspD .
- Cross-Coupling Reactions : The compound has also been utilized in synthetic chemistry for cross-coupling reactions, indicating its versatility beyond biological applications. For example, it was successfully employed in nucleophilic difluoromethylenation reactions mediated by 18-Crown-6 ether/KOAc, showcasing its potential in organic synthesis .
- Spectroscopic Studies : NMR studies revealed significant enhancements in proton signals when this compound was introduced into various biochemical environments, suggesting its utility in studying enzyme-substrate interactions through spectroscopic methods .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for Diethyl [difluoro(trimethylsilyl)methyl]phosphonate?
The compound is synthesized via the Arbuzov reaction using diethyl trimethylsilyl phosphite as a reagent under mild conditions. Advanced methods employ copper-mediated cross-coupling with iodonium salts, enabling regioselective formation of difluoromethylphosphonates in good yields (65–92%) .
Q. How is ³¹P NMR spectroscopy utilized to characterize this compound?
³¹P NMR analysis reveals chemical shifts in the range of δ +5 to +15 ppm for phosphonate groups. Coupling constants (e.g., ²Jₚₕₒₛₚₕₒᵣᵤₛ-ₕyᵣₒgₑₙ ≈ 700–900 Hz) confirm structural integrity. Decoupling experiments and 2D NMR (e.g., HSQC) resolve overlapping signals in complex derivatives .
Q. What purification methods are effective post-synthesis?
Silica gel column chromatography (hexane/ethyl acetate gradients) is standard. For moisture-sensitive intermediates, reactions are performed under inert atmospheres (N₂/Ar), and anhydrous solvents (e.g., DMF, dioxane) are critical to avoid hydrolysis .
Q. What spectroscopic techniques confirm its structural identity?
High-resolution mass spectrometry (HRMS-ESI/APCI) and multinuclear NMR (¹H, ¹³C, ¹⁹F, ³¹P) are essential. For example, ¹⁹F NMR typically shows a doublet (²J₅ᵢ-ₚ ≈ 70–80 Hz) for the difluoromethyl group .
Advanced Research Questions
Q. How can copper-catalyzed cross-coupling reactions involving this compound be optimized?
Key factors include:
- Catalyst selection : CuBr or CuI (5–10 mol%) in dioxane at 80–100°C.
- Substrate compatibility : Electron-deficient aryl iodides react efficiently (yields >85%), while steric hindrance reduces yields by 20–30% .
- Additives : Zn dust enhances reactivity by generating bromozinc-difluorophosphonate intermediates .
Q. How does the trimethylsilyl group influence reactivity in difluoromethylphosphonate synthesis?
The SiMe₃ group acts as a traceless directing moiety, stabilizing intermediates during cross-coupling. Its bulkiness moderates regioselectivity in click chemistry, favoring 1,4-regioisomers (e.g., 92% selectivity in triazole derivatives) .
Q. What strategies mitigate challenges in handling moisture-sensitive intermediates?
Q. How is PHIPNOESYS employed to enhance NMR signals for this compound?
When mixed with PHIPNOESYS (a hyperpolarization system), ¹H NMR signal enhancements of 2–4× are achieved. Optimal polarization requires concentrations >1M and precise control of spin dynamics to avoid relaxation losses .
Q. What role does this compound play in synthesizing biologically active molecules?
It serves as a phosphate mimic in prodrugs due to its metabolic stability. Derivatives like aryl-difluoromethylphosphonates exhibit anticorrosive and enzyme-inhibitory properties, with ongoing evaluations in cellular assays .
Q. How can regioselectivity be controlled in click chemistry applications?
Regioselectivity is governed by the electronic nature of azides and alkynes. For 1,2,3-triazole formation, electron-withdrawing groups on azides favor 1,4-regioisomers (e.g., 98% selectivity with benzamido-substituted azides) .
Methodological Considerations
- Reaction Design : Prioritize copper-mediated methods for scalability (typical scale: 0.5–5 mmol) .
- Data Contradictions : Discrepancies in reported yields (e.g., 65% vs. 92%) may stem from substrate purity or catalyst aging. Replicate protocols with freshly distilled solvents .
- Safety : Use fume hoods and nitrile gloves (≥0.11 mm thickness) due to the compound’s irritant properties (risk phrase R34) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
